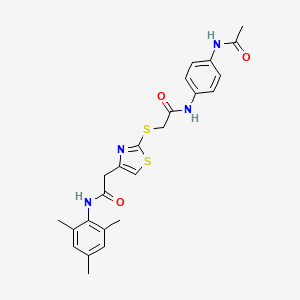

N-(4-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S2/c1-14-9-15(2)23(16(3)10-14)28-21(30)11-20-12-32-24(27-20)33-13-22(31)26-19-7-5-18(6-8-19)25-17(4)29/h5-10,12H,11,13H2,1-4H3,(H,25,29)(H,26,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVVRTLQQOXHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity against various diseases, particularly cancer. This article reviews its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 482.6 g/mol. Its structure features a thiazole ring and an acetamide moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 482.6 g/mol |

| CAS Number | 953984-83-3 |

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, a study reported that derivatives of this compound exhibit high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound demonstrated the ability to induce both apoptosis and autophagy in cancer cells, resulting in significant tumor growth reduction in mouse xenograft models .

Key Findings:

- Cell Lines Tested: Melanoma (A375), Pancreatic Cancer, CML.

- Mechanism of Action: Induction of apoptosis and autophagy.

- In Vivo Efficacy: Significant tumor growth inhibition in xenograft models.

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications on the thiazole ring and the acetamide group significantly influence the compound's potency. For example, variations in the substituents on the thiazole ring can enhance or reduce anticancer activity, suggesting that careful design of these groups is critical for optimizing therapeutic effects .

Study 1: In Vitro Evaluation

A comprehensive evaluation of the compound's anticancer properties was conducted using various human cancer cell lines. The results showed that the compound inhibited cell proliferation effectively at low micromolar concentrations. The IC50 values ranged from 1 to 5 µM across different cancer types, indicating strong potential for further development as an anticancer agent .

Study 2: In Vivo Efficacy

In vivo studies utilizing A375 melanoma xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptotic cells within the tumors treated with the compound, further confirming its mechanism of action .

Q & A

Basic Research Questions

Q. What are the established multi-step synthetic routes for N-(4-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

- Methodological Answer : Synthesis typically involves:

Thiazole core formation : Reacting 2-aminothiazole derivatives with acetonitrile or acetyl chloride under anhydrous conditions (e.g., AlCl₃ catalysis) .

Thioether linkage : Coupling thiazole intermediates with mesitylamino-2-oxoethyl groups via nucleophilic substitution or oxidative thiol-yne reactions .

Acetamide functionalization : Introducing the 4-acetamidophenyl moiety through amidation or acylation reactions in polar aprotic solvents (e.g., DMF, dichloromethane) .

- Key Optimization Parameters :

| Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Toluene | AlCl₃ | 65–70 | >90% |

| 2 | DCM | DMAP | 75–80 | >95% |

| 3 | DMF | EDC/HOBt | 80–85 | >98% |

Q. How are spectroscopic techniques employed to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regioselectivity of thiazole and acetamide groups. For example, the mesityl group’s methyl protons appear as singlets at δ 2.2–2.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 513.12) and fragmentation patterns .

- IR Spectroscopy : Peaks at 1660–1680 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-S bond) confirm functional groups .

Q. What solvent systems and purification methods ensure high yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide bond formation, while dichloromethane (DCM) minimizes side reactions during thioether coupling .

- Purification :

- Column Chromatography : Silica gel (hexane:ethyl acetate gradient) resolves thiazole and acetamide byproducts.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) improve crystallinity and purity (>98%) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., tyrosine kinases, bacterial dihydrofolate reductase) .

- Software Workflow :

Prepare ligand (compound) and receptor (target protein) files using AutoDock Tools.

Run docking simulations (e.g., Lamarckian GA in AutoDock Vina) with grid boxes centered on active sites.

Analyze binding poses for hydrogen bonds (e.g., acetamide NH with Glu92) and hydrophobic interactions (mesityl group with Val123) .

- Validation : Compare docking scores (ΔG ~ −9.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity, E. coli ATCC 25922 for antimicrobial tests) .

- Normalize results to positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity).

- Mechanistic Studies :

- ROS Detection : Probe reactive oxygen species (ROS) generation via DCFH-DA fluorescence to distinguish selective antimicrobial action from nonspecific cytotoxicity .

- Apoptosis Assays : Annexin V/PI staining clarifies whether cell death is apoptotic (targeted) or necrotic (nonspecific) .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Methodological Answer :

- Modification Sites :

| Site | Modification | Impact on Activity |

|---|---|---|

| Mesitylamino group | Replace with electron-withdrawing groups (e.g., -NO₂) | ↑ Antimicrobial potency |

| Thiazole ring | Introduce methyl substituents | ↑ Metabolic stability |

- Synthetic Workflow :

Synthesize analogs via parallel combinatorial chemistry.

Screen for improved LogP (target: 2.5–3.5) and aqueous solubility (>50 µM) .

Validate top candidates in in vivo models (e.g., murine infection assays) .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show limited efficacy?

- Methodological Answer :

- Contextual Factors :

- Cell Line Variability : Sensitivity differences between MCF-7 (ER+) and MDA-MB-231 (triple-negative) breast cancer lines .

- Dose-Response Curves : Ensure IC₅₀ values are calculated from ≥6 data points to avoid outliers .

- Pharmacokinetic Considerations :

- Plasma Stability : Poor stability in murine plasma (t₁/₂ < 1 hr) may explain low in vivo efficacy despite strong in vitro activity .

- Metabolite Interference : HPLC-MS/MS can identify inactive metabolites (e.g., hydrolyzed acetamide derivatives) .

Experimental Design Recommendations

Q. What controls and replicates are essential for reproducibility in bioactivity assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.